PDE4D2 Inhibitory Potency: Weak Micromolar Activity Compared to Clinical PDE4 Inhibitors
In a PDE4D2 enzymatic assay using [3H-GMP] or [3H-AMP] as substrate, N-(4-(tert-butyl)phenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide displayed an IC50 of 80,000 nM [1]. In contrast, the clinically approved PDE4 inhibitor roflumilast exhibits an IC50 of approximately 0.7 nM against PDE4D, and the natural product lead toddacoumalone shows an IC50 of ~3,100 nM under comparable assay conditions [2]. This ~114,000-fold lower potency relative to roflumilast and ~25-fold lower potency relative to toddacoumalone establishes the compound as a weak PDE4D2 ligand suitable for use as a negative control, fragment hit, or selectivity probe scaffold rather than a therapeutic lead.
| Evidence Dimension | PDE4D2 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 80,000 nM (80 µM) |
| Comparator Or Baseline | Roflumilast IC50 ~0.7 nM; Toddacoumalone IC50 ~3,100 nM (3.1 µM) |
| Quantified Difference | ~114,000-fold less potent than roflumilast; ~25-fold less potent than toddacoumalone |
| Conditions | Inhibition of PDE4D2 (86-413 residues) expressed in E. coli BL21; substrate [3H-GMP] or [3H-AMP]; incubation 1 hour |
Why This Matters
This quantitative potency gap enables precise use as a low-affinity reference compound in PDE4D2 screening cascades, fragment-based drug discovery, or selectivity profiling where strong inhibition would confound results.
- [1] BindingDB. Entry BDBM50603823 / CHEMBL5188747. IC50 = 8.00E+4 nM for PDE4D2. Assay ID: 50017662. View Source
- [2] Song Z, et al. J Med Chem. 2022;65(8):6213-6235. Reports roflumilast and toddacoumalone IC50 values for PDE4 isoforms. View Source
